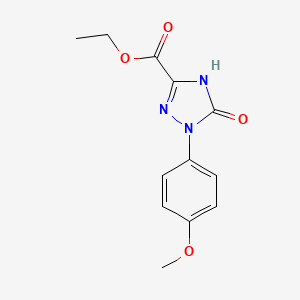

ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Description

This compound belongs to the 1,2,4-triazole-3-carboxylate family, characterized by a triazole ring fused with a dihydro-oxo moiety and an ester group. The 4-methoxyphenyl substituent at the N1 position distinguishes it from analogs. Its synthesis typically involves reacting ethyl 1-aryl-5-oxo-1,2,4-triazole-3-carboxylate with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF/CH₃CN) . The methoxy group enhances electron density on the aryl ring, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H13N3O4 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

ethyl 1-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C12H13N3O4/c1-3-19-11(16)10-13-12(17)15(14-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,17) |

InChI Key |

VBCGUZMHQRXHRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:

Step 1: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine to form an intermediate hydrazone.

Step 2: The hydrazone undergoes cyclization to form the triazole ring.

Step 3: The final product, this compound, is obtained after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Acyl Substitutions at the Ester Group

The ethyl carboxylate group undergoes typical ester reactions, including hydrolysis and hydrazinolysis, to yield derivatives for further functionalization.

Hydrazinolysis

Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide, forming 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbohydrazide (Table 1).

Example :

This reaction is critical for generating intermediates used in cyclocondensation or Schiff base formation .

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the ester to the corresponding carboxylic acid, enabling salt formation or coupling reactions.

Conditions :

Condensation Reactions Involving the Ketone Moiety

The 5-oxo group participates in condensation reactions with nucleophiles like hydrazines or amines.

Schiff Base Formation

Reaction with aromatic hydrazines forms hydrazone derivatives, often used in heterocyclic synthesis.

Example :

This is exemplified in the synthesis of pyrazolo-triazole hybrids under acidic conditions .

Knoevenagel Condensation

The ketone can react with active methylene compounds (e.g., malononitrile) in the presence of a base to form α,β-unsaturated derivatives, though direct examples for this compound require extrapolation from triazole analogs .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Formation of Triazolopyrimidines

Reaction with ethyl acetoacetate and aldehydes in a one-pot, three-component synthesis yields triazolopyrimidine derivatives.

Conditions : APTS catalyst (10 mol%), ethanol, reflux .

Mechanism :

-

Knoevenagel condensation between aldehyde and ethyl acetoacetate.

-

Michael addition of the triazole amine to the arylidene intermediate.

Functionalization at the Triazole Ring

The 1,2,4-triazole core can undergo electrophilic substitution or coordination reactions.

Metal Complexation

The N2 and N4 atoms coordinate with transition metals (e.g., Cu(II), Zn(II)) to form complexes with potential catalytic or biological activity .

Example :

Alkylation/Acylation

The NH group (if present) can be alkylated or acylated under basic conditions, though steric hindrance from the 4-methoxyphenyl group may limit reactivity .

Key Reaction Pathways and Products

Stability and Reaction Optimization

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₃N₃O₄

- CAS Number : 142272-14-8

- Molecular Weight : 253.25 g/mol

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been studied for its effectiveness against various pathogens:

- Mechanism of Action : The compound may inhibit key enzymes involved in the metabolic pathways of bacteria and fungi, thus disrupting their growth and survival.

- Case Studies : In vitro studies have demonstrated efficacy against strains such as Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

Anticancer Properties

The compound's structural attributes suggest possible applications in cancer therapy:

- Research Findings : Preliminary studies indicate that derivatives of triazoles can induce apoptosis in cancer cells. This compound may share similar properties due to its ability to interact with cellular targets involved in tumor growth.

- Potential Mechanisms : The compound may modulate signaling pathways associated with cell proliferation and survival .

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with readily available precursors such as substituted phenols and hydrazine derivatives.

- Reagents : Common reagents include acetic anhydride or other acylating agents to facilitate the formation of the triazole ring.

- Yield and Purity : Optimizing reaction conditions can yield high-purity products suitable for biological testing.

In Vitro Studies

Research has focused on evaluating the biological activity of this compound:

| Activity Type | Target Organisms | Observations |

|---|---|---|

| Antibacterial | E. coli, P. aeruginosa | Significant inhibition at low concentrations |

| Anticancer | Various cancer cell lines | Induction of apoptosis observed |

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

*Yields are approximate and context-dependent.

Electronic Effects :

- The 4-methoxyphenyl group (electron-donating) activates the aryl ring toward electrophilic substitution compared to the electron-withdrawing nitro group in the 4-nitrophenyl analog . This difference impacts reactivity in downstream modifications, such as coupling reactions or hydrogen bonding in crystal packing .

- The nitro-substituted derivative () may exhibit higher thermal stability due to stronger intermolecular dipole interactions, whereas the methoxy analog could display improved solubility in polar solvents .

Synthetic Considerations :

Crystallographic and Computational Insights

- Crystal Packing and Intermolecular Interactions: The methoxy group can participate in C–H···O hydrogen bonds and π-π stacking, as observed in analogous structures refined using SHELXL . In contrast, nitro groups may favor stronger dipole-dipole interactions, affecting melting points and crystallinity . Mercury CSD analysis () enables comparison of void spaces and packing efficiencies.

Software Utilization :

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, with CAS number 1049122-22-6, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, presenting data tables, and highlighting key findings from diverse sources.

- Molecular Formula : C₁₂H₁₃N₃O₄

- Molecular Weight : 263.25 g/mol

- CAS Number : 1049122-22-6

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Study Findings

- Antibacterial Screening : A study demonstrated that derivatives of triazoles possess considerable antibacterial activity against pathogens such as E. coli, S. aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL .

- Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA-gyrase and other vital enzymes in bacterial cells. Molecular docking studies suggest that triazole compounds can effectively bind to these targets, enhancing their therapeutic potential .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound.

Research Insights

- Cytotoxic Effects : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated a dose-dependent cytostatic effect on leukemia cells after 72 hours of exposure .

- Comparative Efficacy : The compound's antiproliferative activity was found to be comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus, Bacillus subtilis | 0.12 - 1.95 | |

| Anticancer | Leukemia cell lines | Varies |

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers in India, various triazole derivatives were synthesized and screened for antibacterial activity against multiple strains including Pseudomonas aeruginosa and Staphylococcus aureus. This compound showed promising results with significant zones of inhibition comparable to standard antibiotics like ceftriaxone .

Case Study 2: Anticancer Potential

Another study focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards leukemia cells with a notable reduction in cell viability after treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions of hydrazine derivatives with carbonyl compounds. For example, refluxing intermediates with NaBH₄ in absolute ethanol (4–6 hours) followed by recrystallization (ethanol/water mixtures) yields derivatives with 60–80% efficiency . Key variables include solvent polarity (e.g., ethanol vs. toluene), stoichiometry of reducing agents, and reaction time. IR and ¹H-NMR are critical for verifying intermediate reduction (e.g., C=O to C–OH) and final product purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this triazole derivative?

- Methodological Answer :

- ¹H-NMR : Protons on the triazole ring (e.g., N–CH₂ groups) appear as singlets at δ 4.3–5.5 ppm, while methoxy groups resonate as sharp singlets near δ 3.8 ppm. Coupling patterns in aromatic regions (δ 6.8–8.1 ppm) confirm substituent positions on the phenyl ring .

- IR : Stretching vibrations at 1680–1720 cm⁻¹ confirm ester (C=O) and triazole (C=N) functionalities .

- X-ray crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 39.84°–84.59°), intramolecular hydrogen bonds (N–H⋯O), and packing motifs critical for stability .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for removing unreacted starting materials. Flash chromatography (silica gel, ethyl acetate/cyclohexane) resolves polar byproducts. Purity ≥95% is confirmed via melting point consistency (e.g., 140–142°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent variations on the triazole core impact biological activity, and what SAR trends are observed?

- Methodological Answer : Analog studies show that electron-withdrawing groups (e.g., –Cl, –Br) at the phenyl ring enhance antimicrobial activity (MIC: 12.5–25 µg/mL), while methoxy groups improve solubility but reduce potency. In vitro assays (e.g., MTT for antitumor activity) require dose-response curves (0.1–100 µM) and comparison to controls like doxorubicin .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., disk diffusion vs. broth microdilution) validate results. For instance, compound stability in DMSO vs. saline should be tested to rule out solvent effects .

Q. How can computational modeling optimize the synthesis of derivatives with improved pharmacokinetic properties?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict regioselectivity in triazole ring formation. Molecular docking (AutoDock Vina) identifies substituents that enhance binding to target enzymes (e.g., COX-2). LogP calculations guide modifications to balance lipophilicity (target: 2–4) and aqueous solubility .

Q. What advanced analytical techniques characterize intermolecular interactions in crystalline forms?

- Methodological Answer : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) quantifies hydrogen bonds (e.g., N4–H⋯O2, 2.02 Å) and π-π stacking (3.5–4.0 Å). Hirshfeld surface analysis maps van der Waals interactions, while DSC/TGA evaluates thermal stability (decomposition >200°C) .

Q. How do reaction kinetics and mechanistic studies inform scale-up protocols?

- Methodological Answer : Pseudo-first-order kinetics (UV-Vis monitoring) determine rate constants for key steps (e.g., cyclization). Activation energy (Arrhenius plots) guides temperature optimization. Pilot-scale reactions (1–10 L) require continuous flow systems to maintain yields >70% while minimizing exothermic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.